Journal Name:JBIC Journal of Biological Inorganic Chemistry
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-11-30 , DOI: 10.1039/D2DD00117A
Chemical reaction networks (CRNs) are powerful tools for obtaining insight into complex reactive processes. However, they are difficult to employ in domains such as electrochemistry where reaction mechanisms and outcomes are not well understood. To overcome these limitations, we report new methods to assist in CRN construction and analysis. Beginning with a known set of potentially relevant species, we enumerate and then filter all stoichiometrically valid reactions, constructing CRNs without reaction templates. By applying efficient stochastic algorithms, we can then interrogate CRNs to predict network products and reveal reaction pathways to species of interest. We apply this methodology to study solid-electrolyte interphase (SEI) formation in Li-ion batteries, automatically recovering products from the literature and predicting previously unknown species. We validate these results by combining CRN-predicted pathways with first-principles mechanistic analysis, discovering novel mechanisms which could realistically contribute to SEI formation. This methodology enables the exploration of vast chemical spaces, with the potential for applications throughout electrochemistry.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-12-09 , DOI: 10.1039/D2DD00082B
FEREBUS is a highly optimised Gaussian process regression (GPR) engine, which provides both model and optimiser flexibility to produce tailored models designed for domain specific applications. FEREBUS provides the user with the necessary tools to decide on the trade-off between time and accuracy, in order to produce adequately accurate machine learnt models. FEREBUS has been designed from the ground up, for deep integration in the file management pipeline (ICHOR) of the multipolar, machine learned, polarisable force field FFLUX. As such it can produce accurate atomistic models for molecular dynamics simulations as efficiently as possible. FEREBUS utilises both OpenMP and OpenAcc technologies for parallel execution of optimisation routines and offloading computation to GPU accelerator devices with high efficiency, reaching parallel efficiency of 99%. The FORTRAN90 program FEREBUS embodies a modern approach to a high performance GPR engine providing both flexibility and performance in a single package.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-12-14 , DOI: 10.1039/D2DD00103A
We report a method to predict the absolute solvation free energy (SFE) of small organic and druglike molecules in water, carbon tetrachloride and chloroform solvents beyond 298 K by combining the 1 Dimensional Reference Interaction Site Model (1D-RISM) and deep learning. RISM is a statistical mechanics based method for modelling molecular solutions that is computationally inexpensive but is too inaccurate for routine SFE calculations in its common form. By replacing the 1D-RISM SFE functional with a 1D convolutional neural network (CNN) trained on RISM correlation functions, we show that predictions approaching chemical accuracy can be obtained for aqueous and non-aqueous solvents at a wide-range of temperatures. This method builds upon the previously reported RISM-MOL-INF procedure which applied RISM to accurately characterise solvation and desolvation processes through solute–solvent correlation functions [Palmer et al., Mol. Pharm., 2015, 12, 3420–3432]. Unlike RISM-MOL-INF however, the newly developed pyRISM-CNN model applied here is capable of rapidly modelling these processes in several different solvents and at a wide-range of temperatures. The pyRISM-CNN functional reduces the predictive error by up to 40-fold as compared to the standard 1D-RISM theory. Prediction errors below 1 kcal mol−1 are obtained for organic solutes in carbon tetrachloride or chloroform solvent systems at 298 K and water solvent systems at 273–373 K. pyRISM-CNN has been implemented in our in-house 1D-RISM solver (pyRISM), which is made freely available as open-source software.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-12-21 , DOI: 10.1039/D2DD00102K
Artificial Neural Networks (NN) are already heavily involved in methods and applications for frequent tasks in the field of computational chemistry such as representation of potential energy surfaces (PES) and spectroscopic predictions. This perspective provides an overview of the foundations of neural network-based full-dimensional potential energy surfaces, their architectures, underlying concepts, their representation and applications to chemical systems. Methods for data generation and training procedures for PES construction are discussed and means for error assessment and refinement through transfer learning are presented. A selection of recent results illustrates the latest improvements regarding accuracy of PES representations and system size limitations in dynamics simulations, but also NN application enabling direct prediction of physical results without dynamics simulations. The aim is to provide an overview for the current state-of-the-art NN approaches in computational chemistry and also to point out the current challenges in enhancing reliability and applicability of NN methods on a larger scale.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-01-05 , DOI: 10.1039/D2DD00100D
Oxygen tolerant polymerizations including Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain-Transfer (PET-RAFT) polymerization allow for high-throughput synthesis of diverse polymer architectures on the benchtop in parallel. Recent developments have further increased throughput using liquid handling robotics to automate reagent handling and dispensing into well plates thus enabling the combinatorial synthesis of large polymer libraries. Although liquid handling robotics can enable automated polymer reagent dispensing in well plates, photoinitiation and reaction monitoring require automation to provide a platform that enables the reliable and robust synthesis of various polymer compositions in high-throughput where polymers with desired molecular weights and low dispersity are obtained. Here, we describe the development of a robotic platform to fully automate PET-RAFT polymerizations and provide individual control of reactions performed in well plates. On our platform, reagents are automatically dispensed in well plates, photoinitiated in individual wells with a custom-designed lightbox until the polymerizations are complete, and monitored online in real-time by tracking fluorescence intensities on a fluorescence plate reader, with well plate transfers between instruments occurring via a robotic arm. We found that this platform enabled robust parallel polymer synthesis of both acrylate and acrylamide homopolymers and copolymers, with high monomer conversions and low dispersity. The successful polymerizations obtained on this platform make it an efficient tool for combinatorial polymer chemistry. In addition, with the inclusion of machine learning protocols to help navigate the polymer space towards specific properties of interest, this robotic platform can ultimately become a self-driving lab that can dispense, synthesize, and monitor large polymer libraries.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-12-09 , DOI: 10.1039/D2DD90027K
Correction for ‘A smile is all you need: predicting limiting activity coefficients from SMILES with natural language processing’ by Benedikt Winter et al., Digital Discovery, 2022, https://doi.org/10.1039/d2dd00058j.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-12-05 , DOI: 10.1039/D2DD90023H
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-12-05 , DOI: 10.1039/D2DD90024F
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-09-14 , DOI: 10.1039/D2DD00028H
Optimization strategies driven by machine learning, such as Bayesian optimization, are being explored across experimental sciences as an efficient alternative to traditional design of experiment. When combined with automated laboratory hardware and high-performance computing, these strategies enable next-generation platforms for autonomous experimentation. However, the practical application of these approaches is hampered by a lack of flexible software and algorithms tailored to the unique requirements of chemical research. One such aspect is the pervasive presence of constraints in the experimental conditions when optimizing chemical processes or protocols, and in the chemical space that is accessible when designing functional molecules or materials. Although many of these constraints are known a priori, they can be interdependent, non-linear, and result in non-compact optimization domains. In this work, we extend our experiment planning algorithms PHOENICS and GRYFFIN such that they can handle arbitrary known constraints via an intuitive and flexible interface. We benchmark these extended algorithms on continuous and discrete test functions with a diverse set of constraints, demonstrating their flexibility and robustness. In addition, we illustrate their practical utility in two simulated chemical research scenarios: the optimization of the synthesis of o-xylenyl Buckminsterfullerene adducts under constrained flow conditions, and the design of redox active molecules for flow batteries under synthetic accessibility constraints. The tools developed constitute a simple, yet versatile strategy to enable model-based optimization with known experimental constraints, contributing to its applicability as a core component of autonomous platforms for scientific discovery.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-10-10 , DOI: 10.1039/D2DD90020C
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Supplementary Information
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